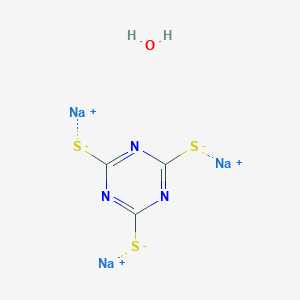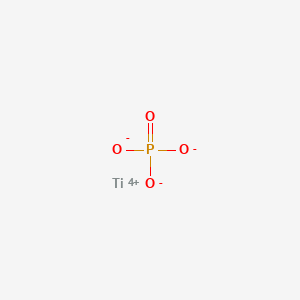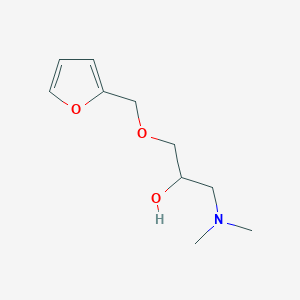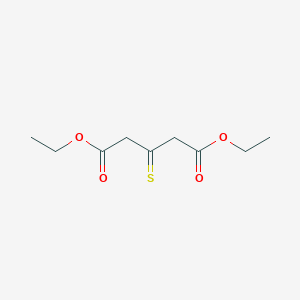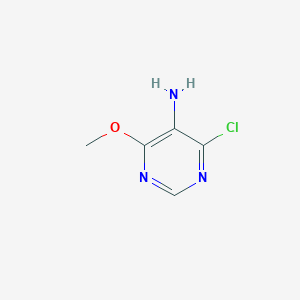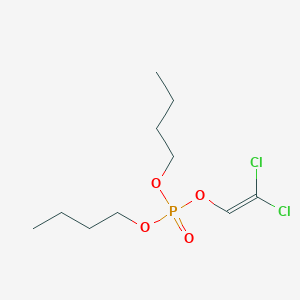
Dibenzyl(dimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiarabine, also known as 1-(4-Thio-β-D-arabinofuranosyl)cytosine, is a nucleoside analog with significant anticancer properties. It is structurally similar to cytarabine but contains a sulfur atom in place of an oxygen atom in the sugar moiety. This modification enhances its stability and efficacy against various types of cancer, particularly solid tumors .
準備方法
Synthetic Routes and Reaction Conditions: Thiarabine is synthesized through a multi-step process starting from cytosine. The key steps involve the introduction of the thioarabinofuranosyl moiety. The synthesis typically involves:
Glycosylation: The reaction of cytosine with a protected thioarabinofuranosyl donor under acidic conditions to form the nucleoside.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods: Industrial production of thiarabine follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: To maximize yield and purity.
Use of continuous flow reactors: For efficient and scalable synthesis.
Purification: Employing techniques such as crystallization and chromatography to ensure high purity.
化学反応の分析
Types of Reactions: Thiarabine undergoes various chemical reactions, including:
Oxidation: Thiarabine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiarabine to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can modify the cytosine base or the sugar moiety.
Common Reagents and Conditions:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Oxidation products: Sulfoxides and sulfones.
Reduction products: Thiol derivatives.
Substitution products: Modified nucleosides with altered bases or sugar moieties.
科学的研究の応用
Thiarabine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleoside analogs and their reactivity.
Biology: Investigated for its effects on DNA synthesis and repair mechanisms.
Medicine: Primarily researched for its anticancer properties.
Industry: Potential applications in the development of new anticancer drugs and therapeutic agents.
作用機序
Thiarabine exerts its effects by inhibiting DNA synthesis. It is incorporated into DNA during replication, leading to chain termination and apoptosis of cancer cells. The key molecular targets and pathways involved include:
DNA polymerase: Thiarabine competes with natural nucleotides for incorporation into DNA.
Apoptosis pathways: Activation of caspases and other apoptotic proteins leading to cell death.
類似化合物との比較
Thiarabine is compared with other nucleoside analogs such as cytarabine and gemcitabine:
Similar Compounds:
- Cytarabine
- Gemcitabine
- Clofarabine
Thiarabine’s unique properties, such as its enhanced stability and efficacy, make it a promising candidate for further research and development in cancer therapy.
特性
CAS番号 |
17841-75-7 |
|---|---|
分子式 |
C16H20Sn |
分子量 |
331 g/mol |
IUPAC名 |
dibenzyl(dimethyl)stannane |
InChI |
InChI=1S/2C7H7.2CH3.Sn/c2*1-7-5-3-2-4-6-7;;;/h2*2-6H,1H2;2*1H3; |
InChIキー |
SBPVNOJMOXZFTL-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
正規SMILES |
C[Sn](C)(CC1=CC=CC=C1)CC2=CC=CC=C2 |
その他のCAS番号 |
17841-75-7 |
同義語 |
dibenzyl-dimethyl-stannane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
